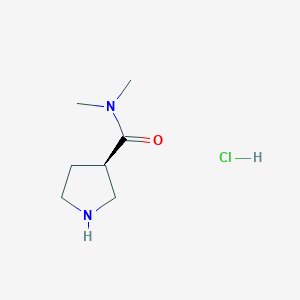

(R)-N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride is a chemical compound with a pyrrolidine ring structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride typically involves the reaction of pyrrolidine derivatives with dimethylamine and a carboxylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may require temperature control to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product in its hydrochloride salt form.

Analyse Des Réactions Chimiques

Types of Reactions

®-N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

This compound has been investigated for its potential therapeutic effects, particularly in the context of pain management and neuroprotection.

Analgesic Properties

Research indicates that (R)-N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride may enhance the efficacy of substance P receptor antagonists. It acts synergistically with NMDA receptor antagonists to alleviate pain by modulating neuropeptide signaling pathways. The combination of these agents has shown promise in preclinical studies aimed at developing new analgesic therapies for chronic pain conditions .

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. In vitro studies demonstrate that it can activate protective signaling pathways in neuronal cells, potentially offering benefits in conditions such as stroke or neurodegenerative diseases. For instance, it has been observed to enhance cell survival under stress conditions by modulating intracellular signaling cascades involving protein kinases .

Neuropharmacology Applications

In neuropharmacology, this compound is utilized to study G protein-coupled receptor (GPCR) interactions. Its role as a ligand allows researchers to explore the mechanisms by which neurotransmitters exert their effects on neural circuits.

G Protein-Coupled Receptor Modulation

The compound has been shown to influence various GPCRs, which are crucial for neurotransmission and signal transduction in the nervous system. Studies have indicated that it can selectively modulate receptor activity, providing insights into the development of targeted therapies for psychiatric and neurological disorders .

Biochemical Research Tool

As a biochemical research tool, this compound serves as a valuable reagent in synthetic organic chemistry and biochemistry.

Synthesis of Complex Molecules

The compound is employed in the synthesis of various biologically active molecules. Its structural characteristics make it a useful building block in the development of more complex compounds with potential therapeutic applications .

Case Studies and Experimental Applications

Numerous case studies have documented its use in experimental settings. For example, researchers have utilized this compound to investigate its effects on cellular signaling pathways related to apoptosis and cell survival mechanisms during oxidative stress conditions .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of ®-N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrrolidine: A simple five-membered nitrogen-containing ring structure.

N,N-Dimethylformamide: A dimethylated amide with a similar functional group.

Proline: An amino acid with a pyrrolidine ring.

Uniqueness

®-N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride is unique due to its specific combination of a pyrrolidine ring with a dimethylamine group and a carboxamide functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Activité Biologique

(R)-N,N-Dimethyl-3-pyrrolidinecarboxamide hydrochloride, commonly referred to as DM-PCA, is a compound that has garnered attention in the fields of pharmacology and medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₆H₁₄ClN₂O

- Molecular Weight : 162.65 g/mol

The structure of DM-PCA features a pyrrolidine ring, which is known for its ability to interact with various biological targets due to its conformational flexibility.

DM-PCA primarily functions as a modulator of neurotransmitter systems. Its mechanism involves:

- Dopamine Receptor Interaction : DM-PCA has been shown to interact with dopamine receptors, particularly the D2 subtype. This interaction may lead to altered signaling pathways that affect mood and cognition .

- Inhibition of Enzymatic Activity : The compound exhibits inhibitory effects on specific enzymes involved in neurotransmitter metabolism, contributing to its potential antidepressant effects .

1. Neuropharmacological Effects

DM-PCA has been investigated for its neuropharmacological properties, particularly in the context of mood disorders:

- Antidepressant Activity : In animal models, DM-PCA demonstrated significant antidepressant-like effects, as evidenced by reduced immobility in forced swim tests. This suggests an enhancement in serotonergic and noradrenergic neurotransmission .

2. Anticancer Properties

Recent studies have explored the potential anticancer activity of DM-PCA:

- Cell Proliferation Inhibition : DM-PCA exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| A549 (Lung) | 20 | Caspase activation |

| HeLa (Cervical) | 18 | Cell cycle arrest |

3. Antimicrobial Activity

DM-PCA has shown promise in antimicrobial applications:

- Antituberculosis Activity : As part of a series of pyrrolidine-carboxamide derivatives, DM-PCA demonstrated effectiveness against Mycobacterium tuberculosis, suggesting its potential as a lead compound for developing new antitubercular agents .

Case Studies and Research Findings

Several studies have highlighted the biological activity of DM-PCA:

- Study on Antidepressant Effects :

- Anticancer Research :

- Antimicrobial Efficacy :

Propriétés

IUPAC Name |

(3R)-N,N-dimethylpyrrolidine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-9(2)7(10)6-3-4-8-5-6;/h6,8H,3-5H2,1-2H3;1H/t6-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOXCJZZKVNNJB-FYZOBXCZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CCNC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)[C@@H]1CCNC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.